molecular formula C16H13Cl2N3O3 B4112729 2-(2,4-dichlorophenoxy)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide

2-(2,4-dichlorophenoxy)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide

Cat. No.: B4112729
M. Wt: 366.2 g/mol
InChI Key: NHWVJYZMSRQUSE-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of dichlorophenoxy and benzimidazolyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 2,4-dichlorophenoxyacetic acid: This can be achieved by chlorination of phenoxyacetic acid.

    Amidation Reaction: The 2,4-dichlorophenoxyacetic acid is then reacted with 2-oxo-2,3-dihydro-1H-benzimidazole-5-amine under appropriate conditions to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide involves its interaction with specific molecular targets. The dichlorophenoxy group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzimidazolyl group can enhance binding affinity and specificity, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A simpler analog with similar chemical properties.

    N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide: Another related compound with a different substituent on the amide group.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide is unique due to the combination of dichlorophenoxy and benzimidazolyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O3/c1-8(24-14-5-2-9(17)6-11(14)18)15(22)19-10-3-4-12-13(7-10)21-16(23)20-12/h2-8H,1H3,(H,19,22)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWVJYZMSRQUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,4-dichlorophenoxy)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide
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2-(2,4-dichlorophenoxy)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide
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2-(2,4-dichlorophenoxy)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide
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2-(2,4-dichlorophenoxy)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide
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2-(2,4-dichlorophenoxy)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide
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2-(2,4-dichlorophenoxy)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide

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